molecular formula C21H25F2N7O B15136287 Tyk2-IN-15

Tyk2-IN-15

Cat. No.: B15136287
M. Wt: 429.5 g/mol
InChI Key: SHXNXFHILLKMAK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Tyk2-IN-15 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

Tyk2-IN-15 undergoes various chemical reactions, including:

Scientific Research Applications

Tyk2-IN-15 has a wide range of scientific research applications:

Mechanism of Action

Tyk2-IN-15 exerts its effects by selectively inhibiting the activity of tyrosine kinase 2. This inhibition prevents the phosphorylation and activation of signal transducer and activator of transcription (STAT) proteins, which are crucial for cytokine signaling. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses .

Properties

Molecular Formula

C21H25F2N7O

Molecular Weight

429.5 g/mol

IUPAC Name

N-[1-[6-(1,1-difluoroethyl)pyridin-2-yl]-3-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide

InChI

InChI=1S/C21H25F2N7O/c1-13(31)25-18-10-16-15(11-24-18)20(29-9-8-14(12-29)28(3)4)27-30(16)19-7-5-6-17(26-19)21(2,22)23/h5-7,10-11,14H,8-9,12H2,1-4H3,(H,24,25,31)/t14-/m0/s1

InChI Key

SHXNXFHILLKMAK-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CC[C@@H](C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)N(C)C)C4=CC=CC(=N4)C(C)(F)F

Origin of Product

United States

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